

Spectroscopic and Metabolic Insights into 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-hydroxypyridine-2-sulfonic Acid	
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This technical guide provides a comprehensive overview of the available spectroscopic data for **3-hydroxypyridine-2-sulfonic acid**, a molecule of interest in various scientific domains. Due to the limited availability of direct experimental spectroscopic data for **3-hydroxypyridine-2-sulfonic acid**, this document presents a combination of mass spectrometry data for the closely related compound 3-hydroxypyridine sulfate, predicted Nuclear Magnetic Resonance (NMR) data, and, for comparative purposes, experimental data for the isomeric pyridine-3-sulfonic acid. Furthermore, this guide outlines relevant experimental protocols and the metabolic context of the parent compound, 3-hydroxypyridine.

Spectroscopic Data Analysis

While experimental NMR and IR data for **3-hydroxypyridine-2-sulfonic acid** are not readily available in public databases, mass spectrometry data for 3-hydroxypyridine sulfate, which possesses the same molecular formula (C₅H₅NO₄S), provides valuable structural information.

Mass Spectrometry Data of 3-Hydroxypyridine Sulfate

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS-MS) have been employed to characterize 3-hydroxypyridine sulfate. The data points towards a molecular weight consistent with **3-hydroxypyridine-2-sulfonic acid**.



Parameter	Value	Source
Molecular Formula	C₅H₅NO4S	PubChem
Molecular Weight	175.16 g/mol	PubChem
Monoisotopic Mass	174.99392881 Da	PubChem

Table 1: Mass Spectrometry Data for 3-Hydroxypyridine Sulfate.

Tandem mass spectrometry (MS-MS) data reveals characteristic fragmentation patterns. In negative ionization mode, prominent fragments are observed at m/z 94.0288 and 79.956, corresponding to the loss of the sulfo group and further fragmentation of the pyridine ring.

Predicted NMR Data for 3-Hydroxypyridine Sulfate

Predicted ¹H and ¹³C NMR data from the Human Metabolome Database (HMDB) offer insights into the expected spectral features of 3-hydroxypyridine sulfate. These predictions are based on computational models and serve as a guide for the analysis of experimentally obtained spectra.

Predicted ¹H NMR (100 MHz, D₂O)

Chemical Shift (ppm)	Multiplicity	Assignment
8.36	d	H-6
7.82	dd	H-4
7.45	dd	H-5

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.

Predicted ¹³C NMR (100 MHz, D₂O)



Chemical Shift (ppm)	Assignment
155.0	C-3
142.1	C-2
139.8	C-6
130.5	C-4
126.2	C-5

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.

Comparative Spectroscopic Data: Pyridine-3-Sulfonic Acid

For comparative analysis, experimental data for the isomeric compound, pyridine-3-sulfonic acid, is presented. These data can aid in the interpretation of spectra for related pyridine sulfonic acid derivatives.

Experimental IR Data for Pyridine-3-Sulfonic Acid[1]

Wavenumber (cm ⁻¹)	Assignment
~3100	O-H stretch (sulfonic acid)
1628, 1617, 1551, 1470	Pyridine ring stretching
1263-1048	C-H in-plane bending
1035	S-O stretch
742	C-S stretch
633, 608	SO ₂ scissoring

Table 4: Key IR Absorptions for Pyridine-3-Sulfonic Acid.[1]

Experimental Protocols



Detailed experimental protocols for the acquisition of the presented data are not fully available in the source databases. However, a general methodology for the analysis of small molecules like **3-hydroxypyridine-2-sulfonic acid** by LC-MS/MS is described below.

General LC-MS/MS Protocol for Small Molecule Analysis

This protocol outlines a typical workflow for the analysis of a small, polar molecule in a biological matrix.



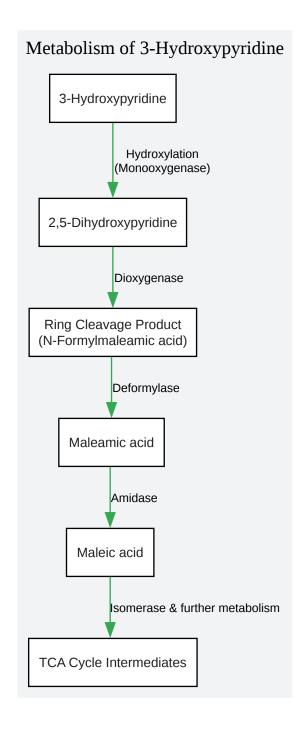
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Caption: A general experimental workflow for the analysis of small molecules by LC-MS/MS.

Metabolic Pathway of 3-Hydroxypyridine

Understanding the metabolic fate of the parent compound, 3-hydroxypyridine, can provide crucial context for its derivatives. In microbial systems, 3-hydroxypyridine is known to be metabolized via an initial hydroxylation step, followed by ring cleavage.[2]





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Caption: The microbial metabolic pathway of 3-hydroxypyridine.[2]

This metabolic pathway highlights the enzymatic transformations that 3-hydroxypyridine undergoes, providing a basis for investigating the potential biological roles and metabolic fate of its sulfonated derivatives.



Conclusion

This technical guide consolidates the currently available spectroscopic and metabolic information for **3-hydroxypyridine-2-sulfonic acid**. While direct experimental NMR and IR data remain elusive, the provided mass spectrometry data, predicted NMR spectra, and comparative data for a related isomer offer a foundational dataset for researchers. The outlined experimental workflow and metabolic pathway of the parent compound further enrich the understanding of this molecule's characteristics and biological context. Future experimental work is necessary to fully elucidate the spectroscopic properties of **3-hydroxypyridine-2-sulfonic acid**.

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